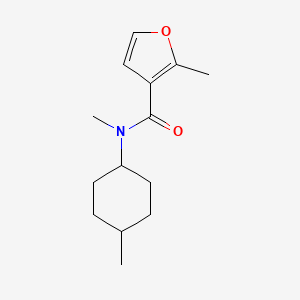
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide, also known as DMCM, is a chemical compound that belongs to the class of carbamates. It is a potent and selective antagonist of the GABAA receptor, which is a type of receptor that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. DMCM has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide acts as a competitive antagonist of the GABAA receptor. It binds to the same site on the receptor as GABA, but it does not activate the receptor like GABA does. Instead, this compound blocks the binding of GABA to the receptor, which reduces the inhibitory effects of GABA on neuronal activity. This leads to an increase in neuronal excitability and can cause seizures in animal models.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It can induce seizures and convulsions, which makes it a useful tool for studying the mechanisms of epilepsy. This compound can also alter the activity of other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. This has led to interest in this compound as a potential treatment for psychiatric disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide in lab experiments is its potency and selectivity as a GABAA receptor antagonist. This allows researchers to study the effects of GABA on neuronal activity in a controlled manner. However, one limitation of this compound is its potential toxicity. It can induce seizures and convulsions at high doses, which can be harmful to animal subjects. Therefore, researchers must use caution when working with this compound and follow appropriate safety protocols.
Orientations Futures
There are a number of future directions for the study of N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide. One area of interest is its potential use as a treatment for psychiatric disorders such as depression and anxiety. This compound has been shown to alter the activity of the dopamine and serotonin systems in the brain, which are known to be involved in these disorders. Another area of interest is the development of new GABAA receptor antagonists that are more selective and less toxic than this compound. These compounds could be valuable tools for studying the role of GABA in the brain and could have potential therapeutic applications.
Méthodes De Synthèse
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide can be synthesized by reacting 4-methylcyclohexanone with furfurylamine in the presence of a catalyst such as sodium hydride. The resulting product is then treated with dimethyl sulfate to form the final compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.
Applications De Recherche Scientifique
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide has been used extensively in scientific research to study the role of GABAA receptors in the brain. It has been shown to be a potent and selective antagonist of the GABAA receptor, which means that it can block the effects of GABA on this receptor. This property has made this compound a valuable tool for studying the physiological and pharmacological effects of GABA in the brain.
Propriétés
IUPAC Name |
N,2-dimethyl-N-(4-methylcyclohexyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-4-6-12(7-5-10)15(3)14(16)13-8-9-17-11(13)2/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPQMLVNKILDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
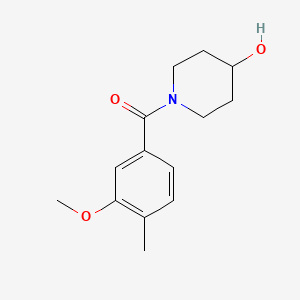
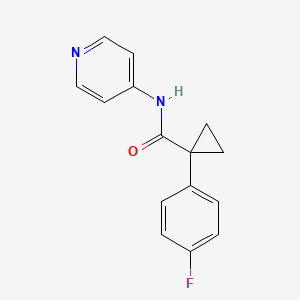
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)
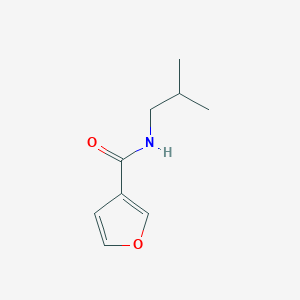
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
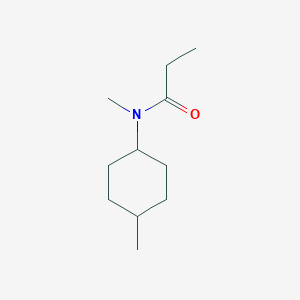

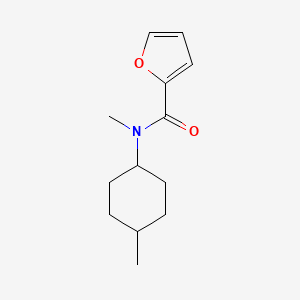
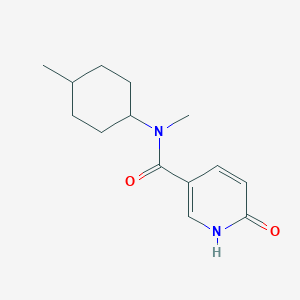
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)
